
イソキサゾール-3-カルボン酸アミド
概要
説明
Isoxazole-3-carboxamide is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential
科学的研究の応用
Isoxazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
Isoxazole-3-carboxamide derivatives have been identified as inhibitors of the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the biosynthesis of prostaglandin H2 from arachidonic acid, which mediates various pathogenic mechanisms .
Mode of Action
Isoxazole-3-carboxamide interacts with COX enzymes, leading to their inhibition . The most potent compound against COX-1 and COX-2 enzymes was found to be A13, with IC 50 values of 64 and 13 nM, respectively . The 3,4-dimethoxy substitution on the first phenyl ring and the Cl atom on the other phenyl pushed the 5-methyl-isoxazole ring toward the secondary binding pocket, creating ideal binding interactions with the COX-2 enzyme .
Biochemical Pathways
The inhibition of COX enzymes by Isoxazole-3-carboxamide derivatives affects the biosynthesis of prostaglandin H2 from arachidonic acid . This is the first step in making different prostaglandins, prostacyclin, and thromboxane, which play important roles in many critical physiological and pathological processes via their reversible interaction with G-protein coupled membrane receptors .
Pharmacokinetics
The ADME properties of Isoxazole-3-carboxamide derivatives were analyzed using the QiKProp module . .
Result of Action
The inhibition of COX enzymes by Isoxazole-3-carboxamide derivatives leads to a decrease in the production of prostaglandins, prostacyclin, and thromboxane . This can result in anti-inflammatory effects, as these molecules play a key role in inflammation. Moreover, these compounds showed moderate to potent activities against COX enzymes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Isoxazole-3-carboxamide. For instance, the use of a nano-emulgel strategy was found to improve the permeability of potent compounds into cancer cells . .
生化学分析
Biochemical Properties
Isoxazole-3-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, isoxazole-3-carboxamide derivatives have been shown to exhibit potent inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2 . These interactions are significant as COX enzymes are involved in the inflammatory response, and their inhibition can lead to anti-inflammatory effects. Additionally, isoxazole-3-carboxamide has been found to interact with other biomolecules, such as nucleic acids and proteins, through hydrogen bonding and hydrophobic interactions, further influencing various biochemical pathways .
Cellular Effects
Isoxazole-3-carboxamide has notable effects on various cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, isoxazole-3-carboxamide derivatives have demonstrated cytotoxic activity against several cancer cell lines, including prostate, colon, leukemia, and lung cancer cells . This cytotoxicity is often mediated through the induction of apoptosis and cell cycle arrest, highlighting the compound’s potential as an anticancer agent. Furthermore, isoxazole-3-carboxamide can affect cellular metabolism by altering the activity of metabolic enzymes and pathways, thereby impacting overall cellular homeostasis .
Molecular Mechanism
The molecular mechanism of action of isoxazole-3-carboxamide involves several key interactions at the molecular level. One of the primary mechanisms is the inhibition of COX enzymes, which is achieved through the binding of isoxazole-3-carboxamide to the active site of these enzymes . This binding prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Additionally, isoxazole-3-carboxamide can interact with nucleic acids, leading to changes in gene expression. This interaction is facilitated by the compound’s ability to form hydrogen bonds with nucleotide bases, thereby influencing transcription and translation processes . Isoxazole-3-carboxamide also exhibits enzyme inhibition or activation properties, further modulating various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isoxazole-3-carboxamide can change over time due to factors such as stability, degradation, and long-term impact on cellular function. Isoxazole-3-carboxamide has been found to be relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that continuous exposure to isoxazole-3-carboxamide can lead to sustained inhibition of COX enzymes and prolonged anti-inflammatory effects . Additionally, in vitro and in vivo studies have demonstrated that the compound can have lasting effects on cellular function, including sustained cytotoxicity in cancer cells and prolonged modulation of metabolic pathways .
Dosage Effects in Animal Models
The effects of isoxazole-3-carboxamide vary with different dosages in animal models. Studies have shown that low to moderate doses of isoxazole-3-carboxamide can effectively inhibit COX enzymes and reduce inflammation without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are dose-dependent and highlight the importance of determining the optimal therapeutic dose for clinical applications. Additionally, threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome .
Metabolic Pathways
Isoxazole-3-carboxamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized in the liver through phase I and phase II metabolic reactions . During phase I metabolism, isoxazole-3-carboxamide undergoes oxidation, reduction, and hydrolysis, leading to the formation of active or inactive metabolites . Phase II metabolism involves conjugation reactions, such as glucuronidation and sulfation, which enhance the compound’s solubility and facilitate its excretion . These metabolic pathways are crucial for the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
The transport and distribution of isoxazole-3-carboxamide within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, isoxazole-3-carboxamide can bind to specific proteins, such as albumin, which facilitates its distribution to different tissues . The compound’s localization and accumulation within tissues are influenced by factors such as tissue perfusion, binding affinity, and metabolic activity . These factors determine the compound’s therapeutic potential and effectiveness in targeting specific tissues.
Subcellular Localization
Isoxazole-3-carboxamide exhibits specific subcellular localization, which can affect its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles . For example, isoxazole-3-carboxamide can be targeted to the nucleus, where it interacts with nucleic acids and modulates gene expression . Similarly, its localization in the mitochondria can influence cellular metabolism and energy production . Understanding the subcellular localization of isoxazole-3-carboxamide is essential for elucidating its mechanism of action and therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions
Isoxazole-3-carboxamide can be synthesized through various methods. One common approach involves the condensation of β-keto esters of carboxylic acids with hydroxylamine in the presence of alkali . Another method involves the coupling reaction of aniline derivatives with isoxazole-carboxylic acid . These reactions typically require specific catalysts and reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of isoxazole-3-carboxamide often involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of metal-free synthetic routes has gained popularity due to their eco-friendly nature and reduced toxicity .
化学反応の分析
Types of Reactions
Isoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: Isoxazole derivatives can be oxidized to form oxazoles.
Reduction: Reduction reactions can convert isoxazole derivatives into their corresponding amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Nucleophiles: Such as amines and thiols.
Major Products Formed
The major products formed from these reactions include oxazoles, amines, and various substituted isoxazole derivatives .
類似化合物との比較
Isoxazole-3-carboxamide can be compared with other similar compounds, such as:
Sulfamethoxazole: An antibiotic with a similar isoxazole ring structure.
Leflunomide: An immunosuppressant used in the treatment of rheumatoid arthritis.
Parecoxib: A COX-2 inhibitor used for pain management.
These compounds share the isoxazole core structure but differ in their specific functional groups and biological activities, highlighting the versatility and uniqueness of isoxazole-3-carboxamide .
特性
IUPAC Name |
1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c5-4(7)3-1-2-8-6-3/h1-2H,(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYNGTHMKCTTQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624048 | |
| Record name | 1,2-Oxazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29065-91-6 | |
| Record name | 1,2-Oxazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


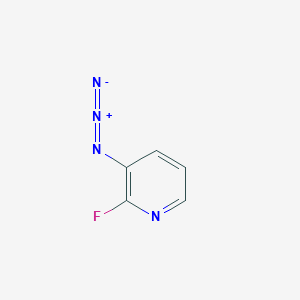
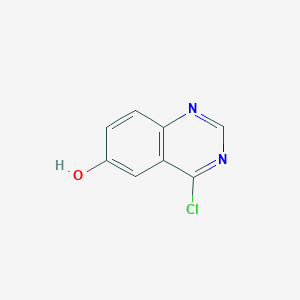
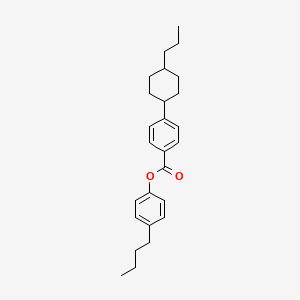
![1-Oxa-4-azaspiro[5.5]undecane](/img/structure/B1602963.png)

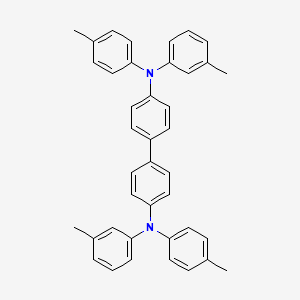
![7-Benzothiazolesulfonic acid, 2-[4-[(cyanoacetyl)amino]phenyl]-6-methyl-, monosodium salt](/img/structure/B1602968.png)
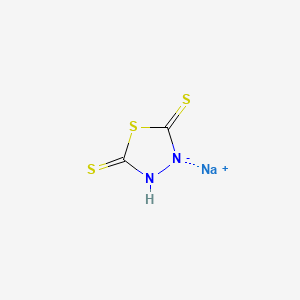
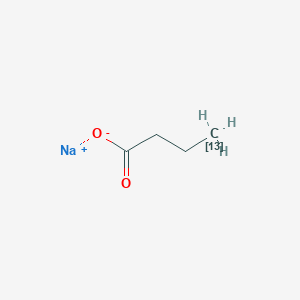
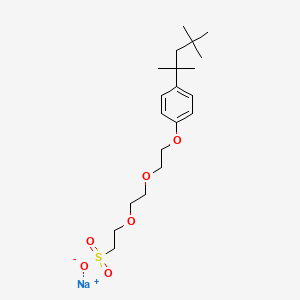

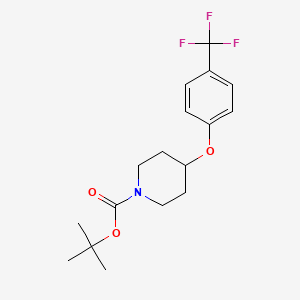

![6'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]](/img/structure/B1602980.png)
